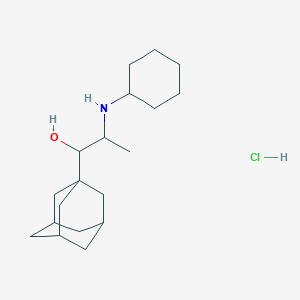![molecular formula C20H16O5 B4982261 allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate CAS No. 430470-86-3](/img/structure/B4982261.png)
allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
Descripción general
Descripción
Allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is not fully understood. However, it is believed to exert its effects through various mechanisms, including the inhibition of enzyme activity, the modulation of protein structure, and the scavenging of free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase. It has also been shown to modulate the structure of proteins, such as hemoglobin and myoglobin. In vivo studies have suggested that it has antioxidant and anti-inflammatory properties, and may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate in lab experiments is its versatility. It can be easily synthesized and purified, and can be used in a wide range of assays and experiments. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for the study of allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate. One potential direction is the investigation of its potential as a drug delivery system. Another direction is the exploration of its effects on other enzymes and proteins. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can be achieved through several different methods. One of the most common methods involves the reaction of coumarin with allyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent, such as acetone. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
Allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In pharmacology, it has been studied for its potential as a drug delivery system. In biochemistry, it has been examined for its effects on enzyme activity and protein structure.
Propiedades
IUPAC Name |
prop-2-enyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-2-10-23-20(22)13-24-15-8-9-16-17(14-6-4-3-5-7-14)12-19(21)25-18(16)11-15/h2-9,11-12H,1,10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTDYTTWUXLYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168616 | |
| Record name | 2-Propen-1-yl 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430470-86-3 | |
| Record name | 2-Propen-1-yl 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430470-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-yl 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine hydrobromide](/img/structure/B4982188.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)
![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)


![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)


![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)

![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
